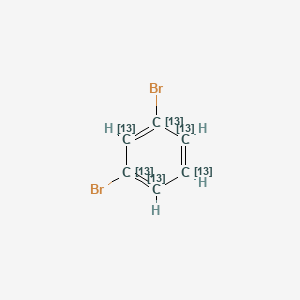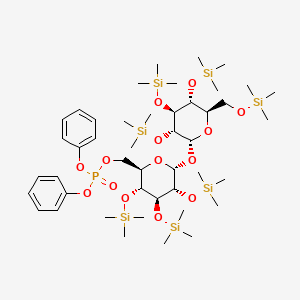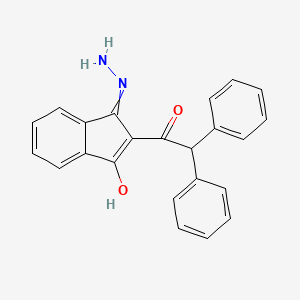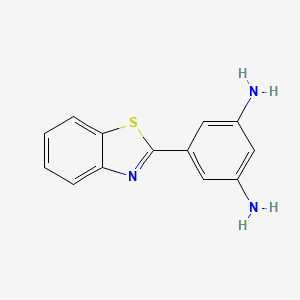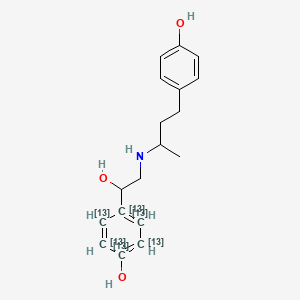
Ractopamine-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ractopamine-13C6 is a synthetic phenethanolamine and β-adrenergic agonist. It is a labeled compound of ractopamine, which is commonly used as a feed additive to promote leanness and improve feed conversion efficiency in farm animals such as pigs and cattle . The “13C6” label indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for various scientific studies, including metabolic and pharmacokinetic research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ractopamine-13C6 involves the incorporation of carbon-13 labeled precursors into the ractopamine molecule. The general synthetic route includes the following steps:
Preparation of Carbon-13 Labeled Precursors: Carbon-13 labeled benzaldehyde and other intermediates are prepared.
Condensation Reaction: The labeled benzaldehyde undergoes a condensation reaction with a suitable amine to form the intermediate.
Reduction and Functionalization: The intermediate is then reduced and functionalized to introduce the hydroxyl and amino groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis of Labeled Precursors: Using carbon-13 labeled starting materials.
Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
化学反应分析
Types of Reactions
Ractopamine-13C6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions involving electrophiles like halogens or nitrating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
科学研究应用
Ractopamine-13C6 has several scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of ractopamine metabolism.
Biology: Employed in studies to investigate the effects of ractopamine on cellular processes and receptor interactions.
Medicine: Utilized in pharmacokinetic studies to determine the distribution, metabolism, and excretion of ractopamine in the body.
Industry: Applied in the development of analytical methods for detecting ractopamine residues in food products
作用机制
Ractopamine-13C6 exerts its effects by acting as a β-adrenergic agonist. It binds to β1 and β2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade of events results in enhanced protein synthesis and muscle growth. The labeled compound allows for precise tracking of these molecular interactions and pathways .
相似化合物的比较
Ractopamine-13C6 is similar to other β-adrenergic agonists such as clenbuterol, salbutamol, and mabuterol. its unique carbon-13 labeling makes it particularly valuable for research purposes. The labeled compound provides distinct advantages in tracing and quantifying metabolic pathways compared to its unlabeled counterparts .
List of Similar Compounds
Clenbuterol: Another β-adrenergic agonist used for similar purposes in livestock.
Salbutamol: Commonly used as a bronchodilator in medical applications.
Mabuterol: A β-adrenergic agonist with similar pharmacological properties.
属性
分子式 |
C18H23NO3 |
|---|---|
分子量 |
307.34 g/mol |
IUPAC 名称 |
4-[3-[[2-hydroxy-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl]amino]butyl]phenol |
InChI |
InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/i6+1,7+1,10+1,11+1,15+1,17+1 |
InChI 键 |
YJQZYXCXBBCEAQ-NQMMCGFVSA-N |
手性 SMILES |
CC(CCC1=CC=C(C=C1)O)NCC([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O)O |
规范 SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


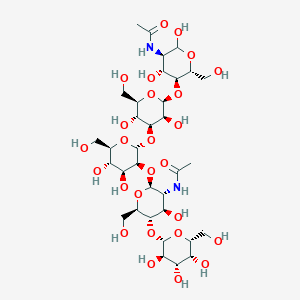
![[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B13438155.png)
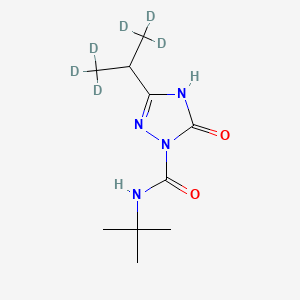
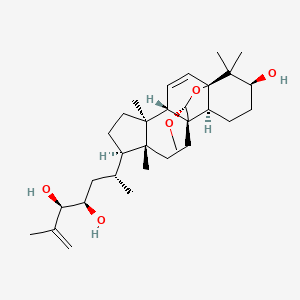
![2-[4-[2-(1,1-dioxo-3,6-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13438166.png)
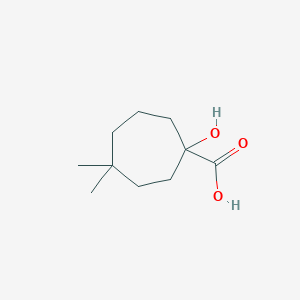
![N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13438172.png)
![[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13438177.png)
![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)
![(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)
